molecular formula C10H9BrCl2 B3315363 2-Bromo-4-(2,6-dichlorophenyl)-1-butene CAS No. 951892-91-4

2-Bromo-4-(2,6-dichlorophenyl)-1-butene

Cat. No. B3315363
CAS RN: 951892-91-4
M. Wt: 279.98 g/mol
InChI Key: ZGYNVCNRSLOMBF-UHFFFAOYSA-N
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Description

“2-Bromo-4-(2,6-dichlorophenyl)-1-butene” is an organic compound. It contains a bromine atom and two chlorine atoms attached to a phenyl group (a benzene ring), and this phenyl group is further attached to a butene group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl group substituted with bromine and chlorine atoms, and a butene group attached to the phenyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced by nucleophilic substitution, or the butene group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of halogens might make the compound relatively dense and possibly reactive .

Mechanism of Action

Target of Action

It is structurally similar to 4-bromo-2,6-dichloroaniline , which is used in the preparation of GABA receptor antagonist insecticides . Therefore, it’s possible that 2-Bromo-4-(2,6-dichlorophenyl)-1-butene may also interact with GABA receptors or similar targets.

Mode of Action

Based on its structural similarity to 4-bromo-2,6-dichloroaniline , it may interact with its targets in a similar manner

Safety and Hazards

The safety and hazards of “2-Bromo-4-(2,6-dichlorophenyl)-1-butene” would depend on its specific properties. Generally, halogenated organic compounds require careful handling due to their potential reactivity and environmental impact .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “2-Bromo-4-(2,6-dichlorophenyl)-1-butene”. This could include studying its reactivity, stability, and possible uses in organic synthesis .

properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYNVCNRSLOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255231
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951892-91-4
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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